

Application Note: Measuring OATP1B1 Transport Activity with Fluorescent Coproporphyrin I

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Compound of Interest

Compound Name: Coproporphyrin I

Cat. No.: B15570006

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the *SLCO1B1* gene, is a crucial uptake transporter predominantly expressed on the basolateral membrane of human hepatocytes.[1] It plays a significant role in the hepatic clearance of a wide array of endogenous compounds, including bilirubin and steroid conjugates, as well as numerous drugs, such as statins.[1] Consequently, inhibition of OATP1B1 can lead to clinically significant drug-drug interactions (DDIs), making the assessment of a new chemical entity's potential to inhibit this transporter a critical step in drug development, as recommended by regulatory agencies like the FDA and EMA.[1]

Coproporphyrin I (CP-I), an endogenous porphyrin metabolite, has emerged as a sensitive and specific biomarker for OATP1B1 activity both in vivo and in vitro.[2][3][4][5] Traditionally, the quantification of CP-I in biological matrices has relied on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that can be time-consuming and costly.[3] Leveraging the intrinsic fluorescent properties of CP-I offers a more direct, rapid, and cost-effective approach to measure OATP1B1 transport activity in cell-based assays.[3]

This application note provides a detailed protocol for a fluorescence-based assay to measure OATP1B1-mediated transport of CP-I and to assess the inhibitory potential of test compounds using OATP1B1-overexpressing human embryonic kidney 293 (HEK293) cells.

Principle of the Assay

The assay quantifies the time-dependent uptake of the fluorescent substrate, **Coproporphyrin I**, into cells overexpressing the OATP1B1 transporter. The net OATP1B1-mediated transport is determined by subtracting the non-specific uptake in control cells (mock-transfected or parental cells lacking the transporter) from the total uptake in OATP1B1-expressing cells. For inhibition studies, the reduction in CP-I accumulation in the presence of a test compound is measured to determine its inhibitory potency (e.g., IC50 value).

Key Experimental Parameters and Data

The following tables summarize key quantitative data for the OATP1B1-CP-I transport assay, including kinetic parameters and IC50 values for known inhibitors, which can be used as reference compounds for assay validation.

Table 1: Kinetic Parameters for OATP1B1-Mediated Transport

Substrate	System	K_m_ (μM)	V_max_ (pmol/min/mg protein)	Reference
Coproporphyrin I	MRP2 Vesicles	7.7 ± 0.7	48 ± 11	[6]
Estradiol-17β-glucuronide	HEK293-OATP1B1	6.3 ± 1.2	460 ± 96	[7]
8-fluorescein-cAMP	CHO-OATP1B1	2.9	0.20 (pmol/min/cm²)	[8]
2',7'-dichlorofluorescein (DCF)	HEK293-OATP1B1	5.29	87.9	[9]

Note: Kinetic data for CP-I in OATP1B1-expressing cells was not explicitly available in the provided search results, but data for other substrates and systems are included for context.

Table 2: IC50 Values of Known OATP1B1 Inhibitors using Fluorescent Substrates

Inhibitor	Substrate (Concentration)	Cell Line	IC50 (μM)	Reference
Nilotinib	Coproporphyrin I	HEK293-OATP1B1	1.0 ± 0.5	[3]
Tivozanib	Coproporphyrin I	HEK293-OATP1B1	4.0 ± 2.0	[3]
Cyclosporin A	8-fluorescein-cAMP (2.5 μM)	CHO-OATP1B1	0.23 ± 0.03	[8]
Rifampicin	8-fluorescein-cAMP (2.5 μM)	CHO-OATP1B1	1.3 ± 0.2	[8]
Glibenclamide	8-fluorescein-cAMP (2.5 μM)	CHO-OATP1B1	14 ± 1	[8]
Rifamycin SV	Estradiol-17β-glucuronide (1 μM)	HEK293-OATP1B1	0.23 ± 0.07	[7]
Bezafibrate	Estradiol-17β-glucuronide	HEK293-OATP1B1	16	[7]
Gemfibrozil	Estradiol-17β-glucuronide	HEK293-OATP1B1	27	[7]

Experimental Protocols

Materials and Reagents

- Cell Lines:
 - HEK293 cells stably transfected with human OATP1B1 (HEK293-OATP1B1).
 - Parental HEK293 cells or mock-transfected HEK293 cells (as a negative control).
- Compounds:

- **Coproporphyrin I** (Sigma-Aldrich or equivalent).
- Known OATP1B1 inhibitors (e.g., Rifampicin, Cyclosporin A) for assay validation.
- Test compounds.
- Reagents and Buffers:
 - Dulbecco's Modified Eagle's Medium (DMEM).
 - Fetal Bovine Serum (FBS).
 - Penicillin-Streptomycin solution.
 - Geneticin (G418) or other selection antibiotic.
 - Hanks' Balanced Salt Solution (HBSS) or other transport buffer.
 - Phosphate-Buffered Saline (PBS), ice-cold.
 - Cell lysis buffer (e.g., Methanol:Tris-EDTA, 50:50 v/v).[8]
 - Dimethyl sulfoxide (DMSO).
- Equipment:
 - Humidified CO2 incubator (37°C, 5% CO2).
 - Multi-well plates (e.g., 24-well or 96-well, poly-D-lysine coated).
 - Fluorescence plate reader with appropriate filters for CP-I (Excitation: ~400 nm, Emission: ~620 nm).
 - Inverted microscope.
 - Standard cell culture equipment.

Protocol 1: Measuring OATP1B1-Mediated CP-I Uptake

This protocol determines the kinetics and extent of CP-I transport by OATP1B1-expressing cells.

1. Cell Seeding: a. Culture HEK293-OATP1B1 and mock cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic. b. Two days before the assay, seed the cells into poly-D-lysine coated 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of Solutions: a. Prepare a stock solution of **Coproporphyrin I** in DMSO. b. On the day of the assay, prepare working solutions of CP-I in pre-warmed (37°C) transport buffer (e.g., HBSS) at the desired concentrations (e.g., for kinetic studies, a range from 0.5 μ M to 50 μ M might be appropriate).
3. Uptake Assay: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cell monolayers twice with pre-warmed transport buffer. c. Initiate the uptake by adding the CP-I working solution to each well. d. Incubate the plates at 37°C for a specified time (e.g., 5-10 minutes). Time-course experiments should be performed to ensure initial, linear uptake rates.[\[8\]](#)[\[10\]](#) e. Terminate the transport by rapidly aspirating the substrate solution. f. Immediately wash the cells three times with ice-cold PBS to remove extracellular CP-I.[\[8\]](#)
4. Cell Lysis and Fluorescence Measurement: a. After the final wash, add cell lysis buffer to each well.[\[8\]](#) b. Incubate for at least 10 minutes at room temperature on a plate shaker to ensure complete lysis. c. Transfer the lysate to a clean microplate for fluorescence reading. d. Measure the fluorescence intensity using a plate reader (Excitation ~400 nm, Emission ~620 nm).
5. Data Analysis: a. Normalize the fluorescence readings to the protein concentration in each well (e.g., using a BCA protein assay). b. Calculate the OATP1B1-specific uptake by subtracting the normalized fluorescence values of the mock cells from those of the OATP1B1-expressing cells. c. For kinetic analysis, plot the OATP1B1-specific uptake rate against the CP-I concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} values.

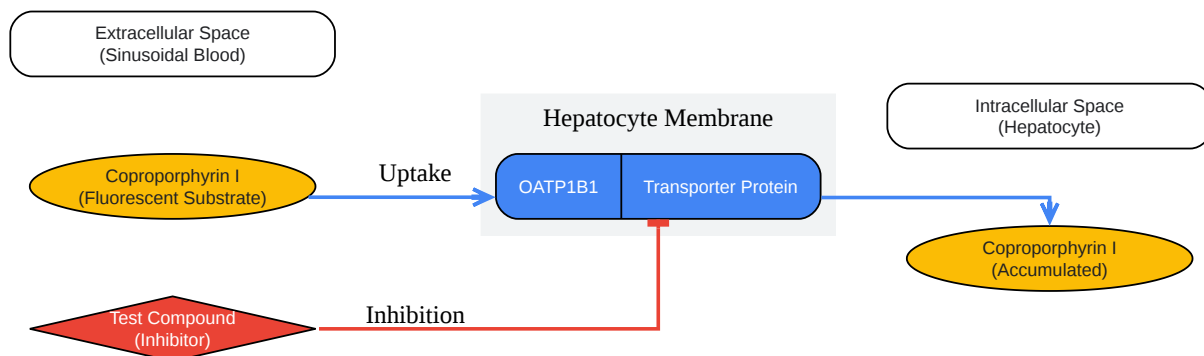
Protocol 2: OATP1B1 Inhibition Assay

This protocol assesses the potential of test compounds to inhibit OATP1B1-mediated CP-I transport.

1. Cell Seeding: a. Follow step 1 as described in Protocol 1.
2. Preparation of Solutions: a. Prepare stock solutions of test compounds and a positive control inhibitor (e.g., Rifampicin) in DMSO. b. Prepare working solutions by serially diluting the stock solutions in pre-warmed transport buffer to achieve a range of final concentrations. The final DMSO concentration should be consistent across all wells and typically $\leq 0.5\%$.[\[10\]](#) c. Prepare a working solution of CP-I in transport buffer at a concentration close to its K_m value (if known) or at a concentration that gives a robust signal-to-background ratio (e.g., 3 μM).[\[10\]](#)
3. Inhibition Assay: a. Wash the cell monolayers twice with pre-warmed transport buffer. b. Pre-incubate the cells with the test compound working solutions or vehicle control for 10-15 minutes at 37°C. c. Initiate the transport by adding the CP-I working solution (containing the test compounds at their final desired concentrations) to the wells. d. Incubate for a fixed time within the linear uptake range (determined from Protocol 1, e.g., 5-10 minutes) at 37°C. e. Terminate the transport and wash the cells as described in steps 3e and 3f of Protocol 1.
4. Cell Lysis and Fluorescence Measurement: a. Follow step 4 as described in Protocol 1.
5. Data Analysis: a. Calculate the percent inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor at a saturating concentration (100% inhibition). b. Plot the percent inhibition against the logarithm of the test compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC_{50} value for each compound.

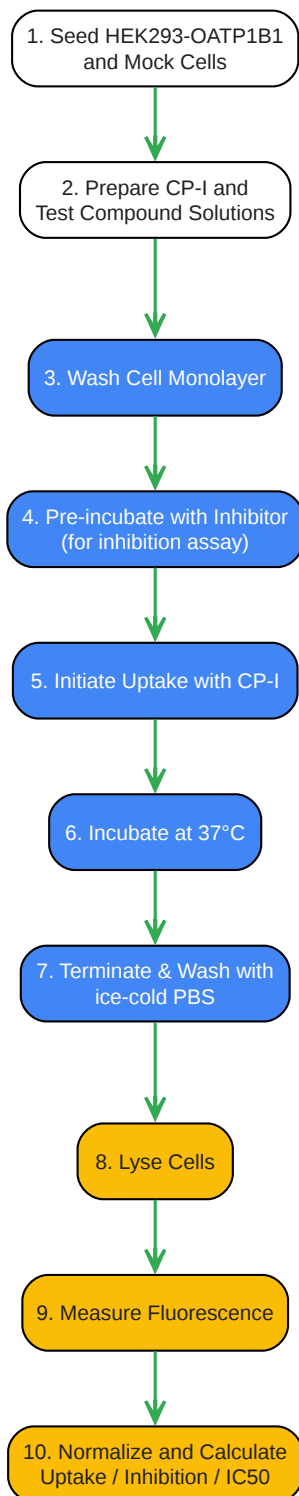
Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.



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Caption: OATP1B1-mediated uptake of **Coproporphyrin I** and competitive inhibition.



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Caption: Experimental workflow for the OATP1B1 inhibition assay using CP-I.

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